molecular formula C20H19ClN4O5S2 B11405214 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11405214
M. Wt: 495.0 g/mol
InChI Key: BHTIFWCLBBLIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzyl(methyl)sulfamoyl group, a chlorinated pyrimidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C20H19ClN4O5S2

Molecular Weight

495.0 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H19ClN4O5S2/c1-25(13-14-6-4-3-5-7-14)32(29,30)16-10-8-15(9-11-16)23-19(26)18-17(21)12-22-20(24-18)31(2,27)28/h3-12H,13H2,1-2H3,(H,23,26)

InChI Key

BHTIFWCLBBLIMQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.